molecular formula C21H23N3O4S B2433366 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide CAS No. 941998-62-5

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide

Cat. No.: B2433366
CAS No.: 941998-62-5
M. Wt: 413.49
InChI Key: KBZWLFNGERUUPZ-UHFFFAOYSA-N
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Description

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
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Scientific Research Applications

Discovery of Clinical Candidates

A study reported the discovery of a clinical candidate, K-604, for treating diseases involving ACAT-1 overexpression. This compound showed a marked enhancement in aqueous solubility and significant improvement in oral absorption compared to previous compounds, highlighting the importance of molecular design in developing therapeutic agents (Shibuya et al., 2018).

Antimicrobial Activity

A series of benzoxazole derivatives were synthesized and tested for in vitro activities against Gram-positive and Gram-negative bacteria, as well as Candida species. These compounds displayed a broad spectrum of activity, suggesting potential applications in combating microbial infections (Temiz‐Arpacı et al., 2005).

Neuropeptide Y5 Antagonists for Obesity Treatment

Compounds designed as neuropeptide Y5 (NPY Y5) antagonists were explored for their potential in treating obesity. Selected compounds showed nanomolar binding affinities and functional antagonism, indicating their utility in reducing food intake in rodents (Torrens et al., 2005).

Metabolism Study of a Novel Antidepressant

Research into the oxidative metabolism of Lu AA21004, a novel antidepressant, elucidated the enzymes involved in its metabolism. This study provides valuable information for understanding the metabolic pathways and potential drug interactions (Hvenegaard et al., 2012).

Hypolipidemic Activity

Investigation into [alpha-(heterocyclyl)benzyl]piperazines revealed compounds with potent activity in lowering serum lipid levels, suggesting a role in managing hyperlipidemia (Ashton et al., 1984).

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules in the body. It is known to stimulate the D2 receptor in the brain’s substantia nigra and cortex, and the D2 and D3 receptors in the midbrain’s limbic pathway . This provides an effective dopamine effect . The compound’s role in biochemical reactions is primarily due to its ability to stimulate these receptors .

Cellular Effects

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide has various effects on cells and cellular processes. It influences cell function by stimulating dopamine receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It stimulates the D2 and D3 receptors, providing an effective dopamine effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound change over time. It is known to gradually release its active ingredients, with its therapeutic effects lasting over 24 hours . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

The compound is involved in various metabolic pathways. It has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted from the kidneys in the form of these metabolites .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-29-17-4-2-3-16(12-17)22-20(25)21(26)24-9-7-23(8-10-24)13-15-5-6-18-19(11-15)28-14-27-18/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZWLFNGERUUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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